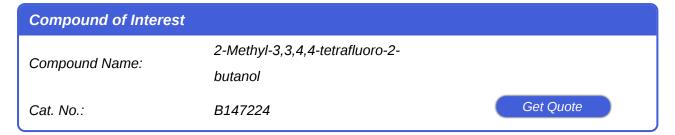


# In-Depth Technical Guide to the Spectral Data of CAS 29553-26-2

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound with CAS number 29553-26-2, identified as **2-Methyl-3,3,4,4-tetrafluoro-2-butanol**. The document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. It includes a compilation of quantitative spectral data from various analytical techniques, presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for the cited spectroscopic methods are also provided. Furthermore, this guide features a visualization of a general experimental workflow for the spectroscopic analysis of an organic compound, rendered using Graphviz, to illustrate the logical progression of sample analysis.

### Introduction

**2-Methyl-3,3,4,4-tetrafluoro-2-butanol** is a fluorinated alcohol with the molecular formula C₅H<sub>8</sub>F<sub>4</sub>O. The presence of the tetrafluoroethyl group significantly influences its chemical and physical properties, making its spectral characterization crucial for its identification and for understanding its behavior in various applications. This guide consolidates the publicly available spectral data for this compound and presents it in a structured and accessible manner.



## **Spectral Data**

The following sections present the available spectral data for CAS 29553-26-2. The data has been compiled from various sources and is presented in tabular format for clarity.

Disclaimer: The spectral data presented below, particularly for NMR, has been manually extracted from spectral images and public databases. While efforts have been made to ensure accuracy, these values should be considered approximate. For definitive analysis, it is recommended to acquire and interpret original spectral data.

## Infrared (IR) Spectroscopy

• Table 1: Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600	Weak, Sharp	O-H Stretch (Free)
~3400	Broad	O-H Stretch (Hydrogen- bonded)
~2950	Medium	C-H Stretch (Alkyl)
~1450	Medium	C-H Bend (Alkyl)
~1100-1300	Strong	C-F Stretch
~1050	Strong	C-O Stretch

## **Mass Spectrometry (MS)**

Table 2: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Possible Fragment
145	~5	[M-CH₃] <sup>+</sup>
101	~10	[M-C(CH <sub>3</sub> ) <sub>2</sub> OH] <sup>+</sup> or [CF <sub>2</sub> CF <sub>2</sub> H] <sup>+</sup>
59	100	[C(CH <sub>3</sub> ) <sub>2</sub> OH] <sup>+</sup>



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# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Table 3: <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.0	Triplet of Triplets	1H	-CF <sub>2</sub> H
~2.5	Singlet	1H	-OH
~1.5	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

#### • Table 4: 13C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~120 (triplet)	-CF₂H
~115 (t)	-CF <sub>2</sub> -
~70 (septet)	-C(OH)-
~25	-CH₃

#### • Table 5: 19F NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~ -130	Doublet	-CF <sub>2</sub> H
~ -138	Doublet of quartets	-CF <sub>2</sub> -

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Instrument parameters and sample preparation may vary, and it is recommended to consult specific instrument manuals for detailed procedures.



### Infrared (IR) Spectroscopy Protocol

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - Neat Liquid: A drop of the neat liquid sample (2-Methyl-3,3,4,4-tetrafluoro-2-butanol) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solution: A 10% (w/v) solution of the sample is prepared in a suitable solvent (e.g., carbon tetrachloride, CCl<sub>4</sub>), and the spectrum is recorded in a liquid cell of known path length.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 2 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

### **Mass Spectrometry (MS) Protocol**

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-200).

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher for ¹H NMR).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; acetone-d₆, (CD₃)₂CO) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.



- Data Acquisition:
  - ¹H NMR: A standard proton NMR experiment is performed.
  - <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C NMR experiment is performed.
  - 19F NMR: A standard fluorine-19 NMR experiment is performed.

## **Synthesis Protocol**

A specific, detailed synthesis protocol for **2-Methyl-3,3,4,4-tetrafluoro-2-butanol** (CAS 29553-26-2) is not readily available in the public domain. However, a plausible synthetic route could involve the Grignard reaction between a suitable fluorinated ketone and a methyl Grignard reagent. The following is a proposed, general procedure.

#### **Proposed Synthesis:**

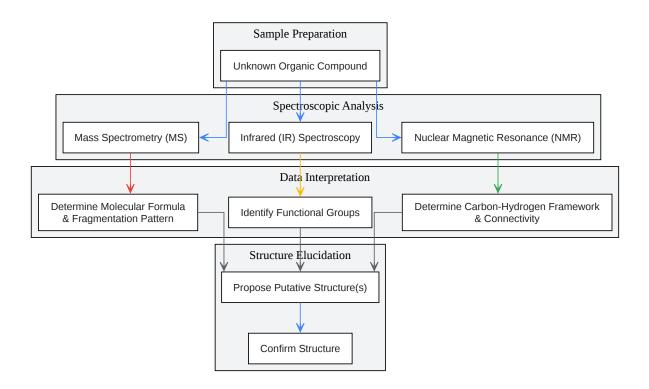
- Preparation of the Grignard Reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of 1,1,2,2-tetrafluoropropan-2-one in anhydrous diethyl ether at a low temperature (e.g., 0 °C).
- Quenching and Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Note: This is a generalized and proposed protocol. The actual reaction conditions, stoichiometry, and purification methods would need to be optimized.

# Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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